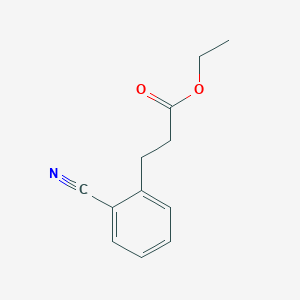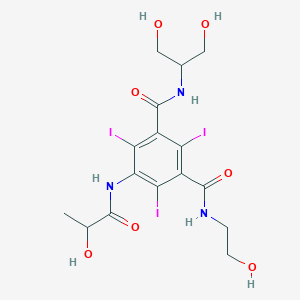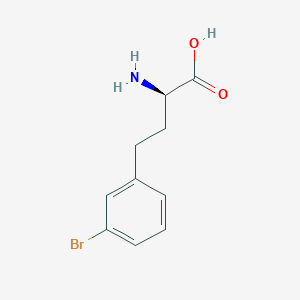
2-Hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-羟基-8-(4-甲氧基苯氧基)-3,5-二甲基-1-苯甲氧基辛烷-4-酮是一种复杂的 有机化合物,其独特的结构包括羟基、甲氧基苯氧基和苯甲氧基。
准备方法
合成路线和反应条件
2-羟基-8-(4-甲氧基苯氧基)-3,5-二甲基-1-苯甲氧基辛烷-4-酮的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
核心结构的形成: 这涉及将合适的起始原料与引入羟基、甲氧基苯氧基和苯甲氧基的试剂反应。
官能团修饰:
工业生产方法
该化合物的工业生产可能涉及优化反应条件以确保高产率和纯度。这包括使用催化剂、控制温度以及特定溶剂来促进反应。
化学反应分析
反应类型
2-羟基-8-(4-甲氧基苯氧基)-3,5-二甲基-1-苯甲氧基辛烷-4-酮可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 该化合物可以被还原形成醇或其他还原衍生物。
取代: 在适当的条件下,甲氧基和苯氧基可以被其他官能团取代。
常用的试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤素或亲核试剂等试剂可用于取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生酮或醛,而还原可能产生醇。
科学研究应用
2-羟基-8-(4-甲氧基苯氧基)-3,5-二甲基-1-苯甲氧基辛烷-4-酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗肿瘤活性。
医药: 探索其在治疗各种疾病中的潜在治疗作用。
工业: 用于开发具有特定性质的新材料。
作用机制
2-羟基-8-(4-甲氧基苯氧基)-3,5-二甲基-1-苯甲氧基辛烷-4-酮的作用机制涉及它与生物系统中的分子靶标和途径相互作用。该化合物可能通过以下方式发挥作用:
与特定受体结合: 调节参与疾病途径的酶或受体的活性。
改变细胞过程: 影响细胞增殖、凋亡或信号转导等过程。
相似化合物的比较
类似化合物
2-羟基-8-(4-甲氧基苯氧基)辛醛: 共享类似的核心结构,但在官能团上有所不同。
3,4-二氢咔唑衍生物: 具有类似的生物活性,但结构特征不同。
独特性
2-羟基-8-(4-甲氧基苯氧基)-3,5-二甲基-1-苯甲氧基辛烷-4-酮的独特之处在于其官能团的特定组合,赋予了其独特的化学和生物学特性。
属性
IUPAC Name |
2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23,25H,7-8,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZDDXOHLXIANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC1=CC=C(C=C1)OC)C(=O)C(C)C(COCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
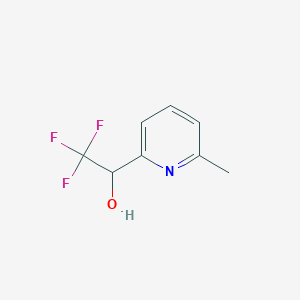
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)

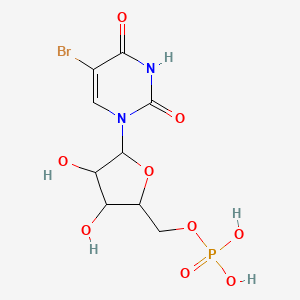
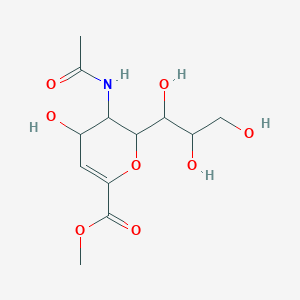



![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
